Tetraiodoethylene

説明

It is an odourless yellow crystalline solid that is soluble in benzene and chloroform but insoluble in water . Tetraiodoethylene is a decomposition product of carbon tetraiodide and diiodoacetylene . Historically, it has been used as an antiseptic and a component in pesticide and fungicide formulations .

準備方法

Tetraiodoethylene can be synthesized through several methods:

Iodination of Calcium Carbide: This method involves the reaction of calcium carbide with iodine.

Potassium Hydroxide and Iodine on Barium Carbide: Another method involves the action of an aqueous solution of potassium hydroxide and iodine on barium carbide in chloroform or benzene.

Mixing Diiodoacetylene and Iodine in Carbon Disulphide: This method involves mixing separate solutions of diiodoacetylene and iodine in carbon disulphide.

化学反応の分析

Tetraiodoethylene undergoes various chemical reactions:

Reaction with Ethylamine: This compound reacts with ethylamine to form ethylamine di-tetraiodoethylene and ethylaminethis compound.

Reaction with Iodine Pentafluoride: It reacts with iodine pentafluoride to yield iodopentafluoroethane.

Decomposition: When exposed to light, this compound turns brown and emits a characteristic odour due to decomposition.

科学的研究の応用

Chemical and Material Science Applications

1.1 Supramolecular Chemistry

Tetraiodoethylene has been utilized in supramolecular chemistry, particularly in the formation of co-crystals. A notable study demonstrated the co-crystallization of this compound with a lead(II) complex, revealing significant insights into non-covalent interactions such as halogen bonding and tetrel bonding. The resulting co-crystal exhibited altered structural parameters due to the interplay of these bonding types, highlighting the utility of this compound in designing solid materials with specific properties .

1.2 Halogen Bonding Studies

The compound serves as a strong halogen bond donor in various chemical systems. Research indicates that this compound can facilitate unique binding modes that are advantageous for therapeutic interventions, especially in drug design. The exploration of CF2X moieties, including this compound, has opened new avenues in understanding anion recognition and catalysis .

Analytical Applications

2.1 Mass Spectrometry Reference

This compound is often employed as an internal reference in mass spectrometry due to its stable isotopic composition. Its use allows for accurate mass measurements and enhances the reliability of analytical results . This application is critical in environmental science and toxicology, where precise identification of compounds is essential.

2.2 Ion Chromatography

In ion chromatography, this compound has been characterized alongside other organic compounds to improve detection methods. Its stability and unique chemical properties make it suitable for developing more selective analytical techniques .

Case Study 1: Co-Crystallization with Lead(II) Complex

- Objective : To explore the structural effects of this compound on lead(II) complexes.

- Methodology : Co-crystallization experiments were conducted to analyze structural changes using X-ray crystallography.

- Findings : The study revealed minimal changes in crystal parameters, suggesting that this compound plays a subtle role in modifying the supramolecular architecture without significantly altering the existing bonding framework .

Case Study 2: Halogen Bonding in Drug Design

- Objective : To investigate the potential of this compound as a halogen bond donor in drug design.

- Methodology : Computational models were developed to assess binding interactions with various biological targets.

- Findings : this compound was shown to enhance binding affinity through unconventional interactions, indicating its potential as a scaffold for new therapeutic agents .

Summary Table of Applications

作用機序

The mechanism by which tetraiodoethylene exerts its effects involves its ability to act as a source of iodine in various synthetic chemical reactions . The molecular targets and pathways involved in its antiseptic and fungicidal actions are primarily related to its iodine content, which disrupts microbial cell walls and metabolic processes.

類似化合物との比較

Tetraiodoethylene can be compared with other similar compounds such as:

- 1,2-Diiodoethylene

- Triiodoethylene

- Tetrafluoroethylene

- Tetrachloroethylene

- Tetrabromoethylene

This compound is unique due to its high iodine content, which imparts distinctive chemical properties and reactivity compared to its halogenated counterparts .

生物活性

Tetraiodoethylene (TIE), with the chemical formula C2I4, is a halogenated compound that has garnered attention for its unique biological activities. This article provides a comprehensive overview of the biological effects of TIE, including its potential applications in cancer treatment, antifungal properties, and toxicological concerns.

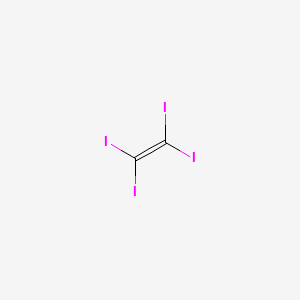

Chemical Structure and Properties

This compound is characterized by its four iodine atoms attached to a two-carbon ethylene backbone. This structure imparts significant reactivity and biological activity to the compound. Its molecular weight is approximately 394.83 g/mol, and it is typically found as a colorless to yellow liquid.

Anticancer Properties

Recent studies have explored the anticancer potential of TIE. Research indicates that TIE can induce apoptosis in various cancer cell lines. For instance, it has shown promising results against human tumor cell lines, including MGC-803 and MCF-7, with IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 0.73 - 11.63 | Induction of apoptosis and cell cycle arrest |

| MCF-7 | 0.49 - 12.45 | Cell cycle arrest at G2/M phase |

These findings suggest that TIE may serve as a lead compound for developing novel anticancer therapies due to its ability to disrupt cancer cell cycles and induce programmed cell death .

Antifungal Activity

This compound has also been investigated for its antifungal properties. A study highlighted its high fungistatic activity against various fungal strains, suggesting that it could be utilized in treating fungal infections:

| Fungal Strain | Activity |

|---|---|

| Candida albicans | Significant inhibition |

| Aspergillus niger | Moderate inhibition |

The mechanism behind this activity appears to involve disruption of fungal cell membranes, although further research is needed to elucidate the specific pathways involved .

Toxicological Aspects

Despite its potential therapeutic benefits, TIE poses significant toxicological risks. Epidemiological studies have linked exposure to halogenated compounds like TIE with increased incidences of skin and lung cancers. The International Agency for Research on Cancer (IARC) has classified several halogenated compounds as potentially carcinogenic based on inhalation exposure data .

Acute Toxicity Data

The acute toxicity of TIE has been documented in various studies, highlighting the need for caution in handling this compound:

| Exposure Route | Effect |

|---|---|

| Inhalation | Respiratory irritation; potential carcinogenicity |

| Skin contact | Dermatitis; irritation |

| Ingestion | Gastrointestinal distress |

First aid measures include immediate medical attention in case of accidental exposure, emphasizing the importance of safety protocols when working with TIE .

Case Studies

Several case studies have documented the effects of TIE in laboratory settings:

- Cancer Cell Line Study : A study involving the treatment of MGC-803 cells with TIE showed an increase in apoptosis markers after 24 hours of exposure, indicating its potential as an anticancer agent.

- Fungal Inhibition Study : In vitro tests demonstrated that TIE effectively inhibited the growth of Candida albicans at concentrations as low as 5 µM, showcasing its antifungal capabilities.

特性

IUPAC Name |

1,1,2,2-tetraiodoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2I4/c3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQURDGVBSSDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(I)I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2I4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042462 | |

| Record name | Tetraiodoethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513-92-8 | |

| Record name | Tetraiodoethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraiodoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraiodoethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, 1,1,2,2-tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraiodoethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraiodoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAIODOETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9R00J32Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of tetraiodoethylene?

A1: this compound has the molecular formula C2I4 and a molecular weight of 531.63 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Several spectroscopic techniques have been employed, including:

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups. For instance, polymeric carbon derived from this compound exhibits intense IR bands at 2150 cm-1, attributed to polyyne stretching vibrations [].

- Raman Spectroscopy: This technique provides complementary information about molecular vibrations and can be used to study this compound in various states. []

- UV-Vis Spectroscopy: UV-Vis spectroscopy is useful for studying the interactions of this compound with other molecules, such as halide anions, in solution. []

Q3: What is unique about the bonding interactions of this compound?

A3: this compound is a powerful halogen bond donor due to the presence of four iodine atoms. [, , , , , , ] It readily forms halogen bonds (C-I···X) with various acceptor species, including halide anions, N-oxides, thiones, and other electron-rich entities. [, , , , , , , ]

Q4: How does halogen bonding with this compound influence crystal packing?

A4: Halogen bonds involving this compound play a crucial role in directing the self-assembly of molecules in the solid state. This can lead to the formation of various supramolecular architectures, including:

- Extended Chains: Observed in cocrystals of this compound with diacetylene-linked heterocycles [] and 2-mercapto-1-methylimidazole. []

- Two-Dimensional Layers: Seen in cocrystals of this compound with triphenylphosphine selenide. []

- Three-Dimensional Frameworks: Observed in cocrystals of this compound with 1,4-diisocyanobenzene. []

Q5: Can you give an example of how this compound has been used in crystal engineering?

A5: this compound has been successfully used to construct supramolecular insulating networks around conducting nanowires. [] This "pea-in-a-pod" approach utilizes halogen bonding to create an insulating sheath, showcasing its potential in material science.

Q6: Can this compound be polymerized?

A6: Yes, this compound can be polymerized using alkali metals in toluene. This reaction yields polymeric carbon containing residual iodine. [] The polymerization process can involve the formation of diiodoacetylene as an intermediate. []

Q7: Has this compound shown any historical relevance in fungistatic applications?

A7: Early research investigated the fungistatic activity of this compound. [, ] While it showed some activity against fungi like Fusarium graminearum, Penicillium digitatum, and Botrytis allii, this activity wasn't solely attributed to electron withdrawal from the double bond by iodine atoms. [] Further research explored the relationship between the electronic properties of substituents on ethylenic compounds and their fungistatic activity. []

Q8: How is computational chemistry used to understand this compound and its interactions?

A8: Computational methods, particularly Density Functional Theory (DFT), have been valuable tools for:

- Characterizing Halogen Bonds: DFT calculations can quantify the strength of halogen bonds formed by this compound. For instance, I···C interactions in co-crystals have been estimated to range from -4.07 to -5.45 kcal/mol. []

- Analyzing Bonding Interactions: Techniques like Natural Bond Orbital (NBO) analysis help elucidate the nature of interactions, such as charge transfer in halogen bonds involving this compound. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。